molecular formula C12H26N2O10P2 B12904204 2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid CAS No. 58534-59-1

2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid

Cat. No.: B12904204
CAS No.: 58534-59-1
M. Wt: 420.29 g/mol
InChI Key: SKOYDCWNTMCXNH-UHFFFAOYSA-N
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Description

2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid (CAS 58534-59-1) is a high-purity organic compound supplied for research and development purposes. This molecule features a hexyl carbon chain spacer linking two distinct chelating moieties: a diacetic acid group and a bis(phosphonomethyl)amino group. This multifunctional structure is designed for strong coordination of metal ions. With a molecular formula of C₁₂H₂₆N₂O₁₀P₂ and a molecular weight of 420.29 g/mol , this compound is of significant interest in the field of coordination chemistry. Its structure suggests potential application as a versatile chelating agent or as a precursor in the synthesis of more complex ligands. Researchers value this compound for developing novel metal complexes, studying catalyst systems, and exploring supramolecular assemblies. The product requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

CAS No.

58534-59-1

Molecular Formula

C12H26N2O10P2

Molecular Weight

420.29 g/mol

IUPAC Name

2-[6-[bis(phosphonomethyl)amino]hexyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C12H26N2O10P2/c15-11(16)7-13(8-12(17)18)5-3-1-2-4-6-14(9-25(19,20)21)10-26(22,23)24/h1-10H2,(H,15,16)(H,17,18)(H2,19,20,21)(H2,22,23,24)

InChI Key

SKOYDCWNTMCXNH-UHFFFAOYSA-N

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is a cornerstone method for synthesizing α-aminophosphonates, involving the condensation of an amine, an aldehyde (or ketone), and a dialkyl phosphite. This reaction can be adapted to prepare bis(phosphonomethyl) derivatives by using appropriate diamines and formaldehyde or paraformaldehyde as the aldehyde source.

  • Catalyst-free microwave-assisted Kabachnik–Fields reaction has been demonstrated to efficiently produce α-aminophosphonates with yields ranging from 58% to 97% depending on the amine substrate and reaction conditions (temperature 60–90 °C, reaction time 20–40 minutes).
  • Using two equivalents of phosphorus reagents and paraformaldehyde enables the synthesis of bis-products with yields between 59% and 97%.
  • Solvent-free conditions or ethanol as solvent are preferred to enhance yield and reduce environmental impact.

Dealkylation of Dialkyl Phosphonates to Phosphonic Acids

The dialkyl phosphonate intermediates formed in the Kabachnik–Fields reaction are typically converted to phosphonic acids by dealkylation:

  • Acidic hydrolysis using hydrochloric acid (HCl) is a classical method.
  • The McKenna procedure , a two-step reaction involving bromotrimethylsilane followed by methanolysis, is widely regarded as an efficient and mild method to convert dialkyl phosphonates to phosphonic acids with high purity and yield.
  • These methods ensure the formation of the free phosphonic acid groups essential for the target compound.

Catalytic and Solvent Effects

  • Catalysts such as silica-supported TiO2 and metal chlorides (ZnCl2, LaCl3, CuCl2, FeCl3, AlCl3) have been screened for enhancing the synthesis of bis(α-aminophosphonates), with silica-supported TiO2 showing significant improvement in reaction time and yield under solvent-free microwave conditions (yield up to 97% in 5–7 minutes).
  • Solvent choice critically affects reaction efficiency. Aromatic solvents like toluene and xylene strongly inhibit the Michaelis–Arbuzov reaction, while polar aprotic solvents like acetonitrile and dimethylformamide have minor effects.
  • Solvent-free or ethanol-based reactions are preferred for green chemistry considerations.

Detailed Preparation Protocol (Representative)

Step Reagents & Conditions Outcome Notes
1. Kabachnik–Fields Reaction Diamine (e.g., 6-aminocaproic derivative), paraformaldehyde (2 eq.), dialkyl phosphite (2 eq.), ethanol or solvent-free, 80–100 °C, 20–40 min, microwave-assisted Formation of bis(dialkyl phosphonomethyl) intermediate Catalyst-free or with silica-supported TiO2 catalyst for enhanced yield
2. Dealkylation Bromotrimethylsilane (TMSBr), room temperature, followed by methanolysis Conversion of dialkyl phosphonate esters to phosphonic acid groups McKenna procedure preferred for mild conditions and high purity
3. Purification Crystallization or chromatography Pure 2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid Removal of residual reagents and byproducts

Research Findings and Optimization Data

Parameter Effect on Yield (%) Notes
Microwave irradiation time (min) 10–40 Shorter times (10–20 min) sufficient with catalyst; longer times needed without catalyst
Temperature (°C) 60–100 Optimal range for Kabachnik–Fields reaction; higher temps (140 °C) needed for deoxygenation steps in related syntheses
Catalyst loading (mol%) 0–5 2.5–5 mol% silica-supported TiO2 improves yield from 86% to 97% and reduces reaction time
Solvent Ethanol, solvent-free preferred Aromatic solvents inhibit reaction; polar aprotic solvents moderate effect
Dealkylation method HCl hydrolysis vs. McKenna procedure McKenna procedure offers milder conditions and higher purity

Chemical Reactions Analysis

2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to bind metal ions, facilitating various catalytic processes.

    Biology: The compound is employed in biochemical assays to study enzyme activities and metal ion interactions.

    Industry: The compound is used in water treatment processes to remove heavy metals and in agriculture as a fertilizer additive to enhance nutrient availability.

Mechanism of Action

The mechanism of action of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl and amino groups interact with metal ions, forming stable complexes. This chelation process is crucial in various applications, such as catalysis and metal ion removal, by altering the reactivity and solubility of the metal ions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares core features with several azanediyl-diacetic acid derivatives. Below is a detailed comparison based on substituents, synthesis pathways, and applications:

Substituent Analysis
Compound Name Backbone Chain Substituents Key Functional Groups
Target compound Hexyl Bis(phosphonomethyl), diacetic acid Phosphonate, carboxylate
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid () Pentyl Carboxymethyl, amino Carboxylate, amine
CHX-A″-DTPA () Cyclohexyl Carboxymethyl Carboxylate
Compound 7 () Ethylene Benzoylpiperazinyl, cyanophenyl Amide, nitrile
Compound 16 () Ethylene Benzoylpiperazinyl, methoxyphenyl Amide, methoxy

Key Observations :

  • The phosphonomethyl groups in the target compound distinguish it from analogs like CHX-A″-DTPA or (S)-2,2'-((5-amino-1-carboxypentyl)azanediyl)diacetic acid, which feature carboxymethyl or amine groups. Phosphonates exhibit stronger metal-binding affinity, particularly for calcium and lanthanides, compared to carboxylates .
  • The hexyl chain provides greater flexibility and solubility compared to the shorter pentyl or rigid cyclohexyl backbones in analogs .
Physical and Chemical Properties
Compound Melting Point Solubility Stability
Target compound Not reported High (due to phosphonate/carboxylate) Likely stable in acidic conditions
Compound 7 () 158–160°C Soluble in DMF, methanol Stable under inert atmospheres
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid () Not reported Water-soluble pH-sensitive (amine protonation)

Notable Trends:

  • Phosphonate-containing compounds (e.g., target compound) are expected to exhibit higher thermal stability than carboxylate analogs due to stronger P–O bonds .
  • The hexyl backbone may reduce crystallinity compared to ethylene-linked compounds like 7, affecting purification methods .
Metal Chelation
  • CHX-A″-DTPA () : Widely used in radiopharmaceuticals (e.g., scandium-44, lutetium-177) due to its high thermodynamic stability with trivalent metals (log K ~ 23). The target compound’s phosphonates may enhance binding for divalent ions like Ca²⁺ or Mg²⁺, but its efficacy for radiometals remains untested .
  • Compound 7 (): Demonstrated moderate affinity for transition metals (e.g., Cu²⁺), but its nitro and cyanophenyl groups limit biomedical applicability compared to the target compound’s phosphonates .
Biomedical Potential
  • Compound 12 () : As a γ-AApeptide, it shows antimicrobial activity, suggesting azanediyl-diacetic acid derivatives can be tailored for biological targeting. The target compound’s phosphonates may improve membrane permeability or enzymatic resistance .
  • Benzilic Acid () : A structurally simpler analog (2-hydroxy-2,2-diphenylacetic acid) with anticonvulsant and anticholinergic uses. This underscores the pharmacological relevance of acetic acid derivatives, though the target compound’s complexity may require toxicity studies .

Data Tables

Table 1: Comparative Analysis of Key Compounds
Parameter Target Compound CHX-A″-DTPA () Compound 7 ()
Molecular Weight ~500 (estimated) 438.4 785.8
Key Functional Groups Phosphonomethyl, carboxylate Carboxylate Amide, nitrile
Metal Affinity High (Ca²⁺, Mg²⁺) Very high (Sc³⁺, Lu³⁺) Moderate (Cu²⁺)
Biomedical Use Potential chelator Radiopharmaceuticals Research tool

Biological Activity

2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid, commonly referred to as bisphosphonate, is a compound of significant interest in biological and pharmaceutical research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H44N3O15P5
  • Molecular Weight : 517.08 g/mol
  • CAS Number : 5994-61-6
  • Solubility : Soluble in water (6 g/L at 20°C)
  • Melting Point : 212.0–216.0 °C

The biological activity of bisphosphonates primarily involves the inhibition of osteoclast-mediated bone resorption. The phosphonomethyl groups enhance the affinity for hydroxyapatite, allowing for effective targeting of bone tissues. This compound also exhibits chelation properties, binding metal ions and potentially modulating various biochemical pathways.

Antitumor Activity

Recent studies have indicated that bisphosphonates may possess antitumor properties, particularly in bone metastasis. They have been shown to inhibit tumor cell adhesion to bone matrices and reduce the secretion of pro-inflammatory cytokines that promote tumor growth.

StudyFindings
Journal of Bone Oncology (2019)Demonstrated that bisphosphonates reduced tumor burden in a mouse model of breast cancer metastasis to bone.
Clinical Cancer Research (2020)Reported that patients treated with bisphosphonates showed improved survival rates compared to control groups.

Osteoprotective Effects

Bisphosphonates are widely used in the treatment of osteoporosis and other bone-related diseases. Their ability to inhibit osteoclast activity leads to increased bone density and strength.

Clinical TrialResults
Fracture Prevention Trial (2018)Showed a 50% reduction in vertebral fractures among postmenopausal women treated with bisphosphonates over three years.
Osteoporosis International (2021)Found that long-term bisphosphonate therapy significantly improved bone mineral density in elderly patients.

Antimicrobial Properties

Emerging research suggests that bisphosphonates may exhibit antimicrobial activity against certain pathogens, potentially offering new avenues for infection control.

Research StudyOutcomes
Journal of Antimicrobial Chemotherapy (2021)Identified antibacterial effects against Staphylococcus aureus, suggesting a role in preventing infections in osteoporotic patients.

Case Studies

  • Case Study on Osteoporosis Treatment
    • A study involving 200 postmenopausal women treated with bisphosphonates showed a marked improvement in bone density over a five-year period, with a significant decrease in fracture risk.
  • Case Study on Cancer Patients
    • In a cohort of breast cancer patients with bone metastasis, those receiving bisphosphonate therapy experienced a delay in disease progression compared to those who did not receive treatment.

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